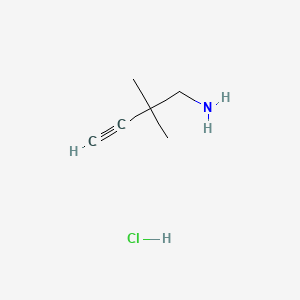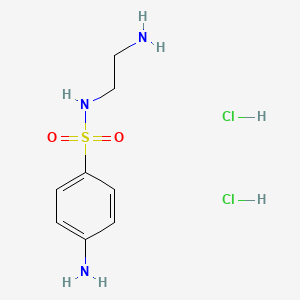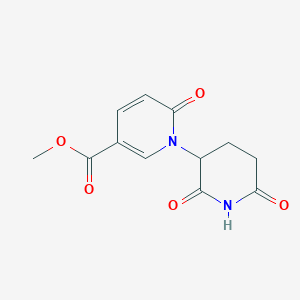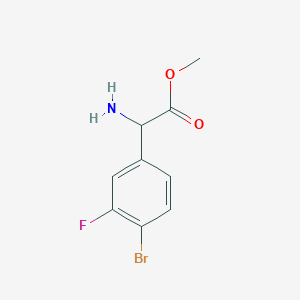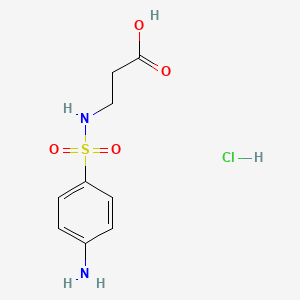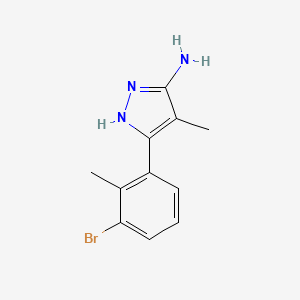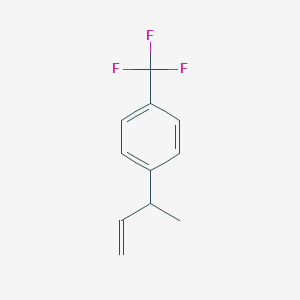
1-(1-Methyl-2-propen-1-yl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is an organic compound with a unique structure that combines a butenyl group and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and but-3-en-2-yl halide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-2-yl group is introduced to the benzene ring via a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions include:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted benzene compounds.
科学研究应用
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and materials science.
作用机制
The mechanism by which 1-(but-3-en-2-yl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butenyl group can participate in various chemical reactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
1-(But-3-en-2-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzene: Lacks the butenyl group, affecting its biological activity and applications.
1-(But-3-en-2-yl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to differences in chemical behavior and applications.
Uniqueness
1-(But-3-en-2-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both the butenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H11F3 |
|---|---|
分子量 |
200.20 g/mol |
IUPAC 名称 |
1-but-3-en-2-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3 |
InChI 键 |
UGALPAAQFSPSQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


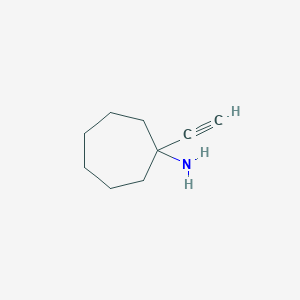
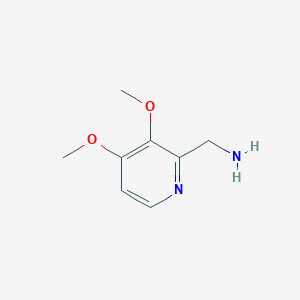
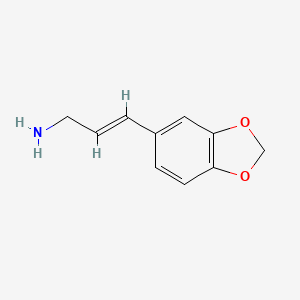
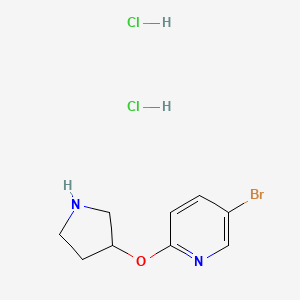
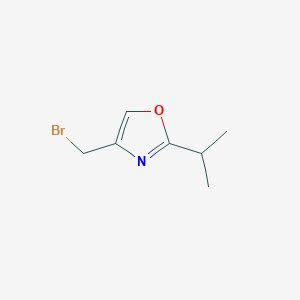

![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
